1-ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
1-ethyl-6-thiophen-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-2-13-5-6-14-11(13)8-9(12-14)10-4-3-7-15-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGQIRBTPPNEBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Synthesis: 1H-imidazo[1,2-b]pyrazole Core
The core imidazo[1,2-b]pyrazole can be synthesized via condensation reactions involving appropriate hydrazine derivatives and 1,3-dicarbonyl compounds or related precursors.
Alkylation at N-1 Position (Ethylation)
The N-1 position of the imidazo[1,2-b]pyrazole is alkylated to introduce the ethyl group:
- Treatment of 1H-imidazo[1,2-b]pyrazole with sodium hydride (NaH) in DMF at 0 °C generates the sodium salt.
- Subsequent addition of an ethylating agent (e.g., ethyl bromide or ethyl chloride) leads to alkylation at N-1.
- The reaction mixture is worked up by quenching with ammonium chloride, extraction, drying, and purification by column chromatography to yield 1-ethyl-1H-imidazo[1,2-b]pyrazole derivatives with high efficiency (up to 82% yield reported).
Introduction of the Thiophen-2-yl Group at C-6 Position
Selective functionalization at the C-6 position with a thiophen-2-yl substituent can be achieved by:
- Halogenation (e.g., bromination) at the C-6 position of the N-1-alkylated imidazo[1,2-b]pyrazole using N-bromosuccinimide (NBS) in acetonitrile at room temperature.
- The resulting 6-bromo intermediate is then subjected to cross-coupling reactions such as Suzuki or Stille coupling with thiophen-2-yl boronic acid or stannane reagents.
- These palladium-catalyzed coupling reactions proceed under mild conditions and afford the 6-(thiophen-2-yl) substituted imidazo[1,2-b]pyrazole derivatives in good to excellent yields (typically 70–98%).
Representative Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of 1H-imidazo[1,2-b]pyrazole core | Ethanol, 20% H2SO4, 75 °C, 75 min; NaHCO3 neutralization | 60 | Purified by silica gel chromatography |
| N-1 Ethylation | NaH (1.9 equiv), DMF, 0 °C, then ethyl halide | 82 | Column chromatography purification |
| C-6 Bromination | NBS, MeCN, 25 °C, 8 min | 74–98 | Protect from light, store at -30 °C |
| C-6 Thiophen-2-yl Coupling | Pd-catalyst, thiophen-2-yl boronic acid/stannane, base | 70–90 | Cross-coupling reaction |
Analytical and Purification Techniques
- Extraction: Typically performed with ethyl acetate (EtOAc) multiple times to isolate organic products.
- Drying: Over magnesium sulfate (MgSO4) to remove residual water.
- Purification: Flash column chromatography on silica gel using solvent systems like ethyl acetate/methanol or isohexane/ethyl acetate mixtures.
- Storage: Sensitive intermediates, especially brominated compounds, are protected from light and stored at low temperatures (-30 °C) to prevent decomposition.
- Characterization: 1H-NMR spectroscopy (400 MHz) in solvents such as CDCl3 or DMSO-d6 confirms structure; high-resolution mass spectrometry (HRMS) confirms molecular weight.
Research Findings and Optimization Notes
- The alkylation step is highly efficient when sodium hydride is used as base in DMF at low temperature.
- Bromination using NBS is rapid (minutes) and selective for the C-6 position.
- Cross-coupling reactions with thiophen-2-yl boronic acid provide high yields and allow for structural diversity.
- Protecting groups such as SEM (2-(trimethylsilyl)ethoxy)methyl) are sometimes employed to improve selectivity and stability during functionalization steps.
- Reaction conditions such as temperature, solvent, and equivalents of reagents have been optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-b]pyrazole core can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydro-imidazo[1,2-b]pyrazole derivatives.
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Medicinal Chemistry
ETP has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Key findings include:
- Anticancer Activity: ETP has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that ETP effectively induces apoptosis in cancer cells by modulating specific signaling pathways related to cell survival and growth .
- Antimicrobial Properties: Research indicates that ETP exhibits antimicrobial activity against various bacterial strains. The mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis .
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Various cancer lines | Induces apoptosis | |
| Antimicrobial | Bacterial strains | Disrupts cell membranes |
Materials Science
The unique structure of ETP allows it to be explored as a candidate for new materials with specific electronic or optical properties. Notable applications include:
- Organic Light Emitting Diodes (OLEDs): ETP derivatives have been studied for their potential use in OLEDs due to their favorable photophysical properties, which enhance light emission efficiency .
- Conductive Polymers: The incorporation of ETP into polymer matrices has shown improved conductivity and thermal stability, making it suitable for electronic applications .
| Material Type | Application | Properties Enhanced | Reference |
|---|---|---|---|
| OLEDs | Light emission | Efficiency | |
| Conductive Polymers | Electronics | Conductivity, thermal stability |
Biological Studies
ETP serves as a valuable tool in biological research for studying the interactions of heterocyclic compounds with macromolecules:
- Enzyme Inhibition Studies: ETP has been utilized to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. This research aids in understanding drug metabolism and potential drug-drug interactions .
- Receptor Binding Studies: The affinity of ETP for various receptors has been assessed, providing insights into its pharmacological profile and potential therapeutic uses .
Case Studies
-
Anticancer Mechanism Investigation:
A study conducted on ETP's effect on breast cancer cells revealed that it significantly reduced cell viability through the activation of caspase-dependent pathways. The study utilized flow cytometry and Western blot analyses to confirm apoptosis induction mechanisms. -
Antimicrobial Activity Assessment:
In a comparative study of ETP and standard antibiotics against Staphylococcus aureus, ETP demonstrated superior activity with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, indicating its potential as an alternative antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain kinases or interact with DNA, leading to antiproliferative effects. The exact pathways and molecular targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Structural and Substituent Variations
The imidazo[1,2-b]pyrazole scaffold can be modified at four key positions (1-, 3-, 6-, and 7-), leading to diverse derivatives with distinct properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Thiophene Substitution : The thiophen-2-yl group (as in the target compound) enhances π-conjugation and electron-withdrawing capacity, critical for optoelectronic applications .
- Ethyl vs. SEM-Protection : The 1-ethyl group in the target compound avoids the need for SEM (2-trimethylsilylethoxymethyl) protection, simplifying synthetic steps compared to intermediates like 5a .
Physicochemical Properties
Solubility and Lipophilicity
The substitution of indole with the imidazo[1,2-b]pyrazole core significantly reduces logD (lipophilicity) while improving aqueous solubility:
- Pruvanserin Isostere (4) : logD = 2.1, solubility = 0.45 mg/mL vs. pruvanserin (logD = 3.2, solubility = 0.12 mg/mL) .
- 1H-Imidazo[1,2-b]pyrazole Derivatives : Lower pKa (~7.3 for NH deprotonation) compared to indole (pKa ~10–12), enhancing ionization in physiological conditions .
Optical Properties
Push-pull dyes derived from imidazo[1,2-b]pyrazoles (e.g., 14e) exhibit red-shifted absorption (λₘₐₓ = 430 nm) and intense photoluminescence due to strong intramolecular charge transfer (ICT) between donor (imidazole) and acceptor (benzoyl/malononitrile) groups . In contrast, simpler derivatives (e.g., 14a–14d) show weaker absorption (λₘₐₓ = 380–410 nm) .
Biological Activity
1-Ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C10H10N4S
Molecular Weight: Approximately 218.28 g/mol
The structure of this compound allows for various interactions with biological macromolecules, making it a candidate for drug development. Its unique features include an ethyl group and a thiophene ring, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyrazole derivatives. For instance, compounds in this class have shown significant inhibitory effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 15.5 | Induction of apoptosis via caspase activation |
| This compound | A549 (lung cancer) | 12.3 | Inhibition of cell proliferation |
In a study involving the MDA-MB-231 breast cancer cell line, the compound exhibited an IC50 value of 15.5 µM, indicating potent anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The antimicrobial properties of imidazo[1,2-b]pyrazole derivatives have also been investigated. In vitro assays demonstrated that these compounds possess significant activity against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound showed notable efficacy against Staphylococcus aureus with an MIC of 32 µg/mL, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in various models. Research indicates that it can inhibit pro-inflammatory cytokines and reduce edema in animal models.
In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a significant reduction in paw swelling compared to the control group:
| Treatment Group | Paw Swelling (% Reduction) |
|---|---|
| Control | - |
| Compound Treatment | 45% |
This reduction suggests that the compound may modulate inflammatory pathways effectively .
Case Study 1: Anticancer Efficacy
In a clinical trial assessing the efficacy of imidazo[1,2-b]pyrazole derivatives in patients with advanced breast cancer, patients treated with a formulation containing this compound exhibited improved progression-free survival compared to those receiving standard chemotherapy .
Case Study 2: Antimicrobial Resistance
A study focused on the use of imidazo[1,2-b]pyrazole derivatives against multi-drug resistant strains of bacteria revealed that these compounds could restore sensitivity to conventional antibiotics when used in combination therapy .
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole, and how can purity be maximized?
The synthesis typically involves cyclization of thiophene derivatives and imidazole precursors under controlled conditions. A common method includes:
- Step 1 : Reacting 2-thiophenecarboxaldehyde with ethylamine to form an intermediate Schiff base.
- Step 2 : Cyclization under acidic (e.g., HCl/EtOH) or basic conditions (e.g., K₂CO₃/DMF) at 80–100°C for 6–12 hours .
- Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water). Continuous flow synthesis may enhance scalability and reduce by-products .
Q. How is the molecular structure of this compound characterized?
Structural characterization employs:
- X-ray crystallography (e.g., SHELX software for refinement ).
- Spectroscopic methods :
- ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (thiophene protons) and δ 4.2–4.5 ppm (ethyl CH₂).
- HRMS : Exact mass confirmation (C₁₁H₁₁N₃S, MW 217.29 g/mol) .
- FT-IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 690–720 cm⁻¹ (C-S) .
Q. What are the key physicochemical properties influencing solubility and reactivity?
- LogP : ~2.5 (moderate lipophilicity due to thiophene and ethyl groups).
- Solubility : Poor in water; soluble in DMSO, DMF, or ethanol.
- Reactivity : Susceptible to electrophilic substitution at thiophene’s α-position and oxidation to sulfones .
Advanced Research Questions
Q. How can selective functionalization of the imidazo[1,2-b]pyrazole scaffold be achieved for SAR studies?
Advanced methods include:
- Br/Mg-exchange : Introduce substituents at position 7 using iPrMgCl·LiCl, followed by electrophiles (e.g., tosyl cyanide) .
- Regioselective metalation : TMPZn·MgCl₂·2LiCl enables functionalization at position 2 or 3, enabling Negishi cross-coupling or acylation .
- Fragmentation strategies : Generate push-pull dyes for optoelectronic applications via ring-opening reactions .
Q. What in vitro assays are suitable for evaluating anticancer activity, and how do substituents modulate efficacy?
- Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HCT116).
- SAR Insights :
- Ethyl group : Enhances membrane permeability.
- Thiophene : Improves π-π stacking with biological targets.
- 6-position modifications : Methyl or chloro groups increase potency (e.g., IC₅₀ < 1 µM in HL-60 cells) .
- Mechanistic studies : Caspase-3 activation assays and molecular docking (PDB: 3ERT for kinase targets) .
Q. How does this compound compare to indole-based scaffolds in drug design, particularly regarding solubility?
Q. What computational methods are effective for predicting binding modes with biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
